molecular formula C23H21Br2N3O2S2 B11508836 2-{[5-acetyl-3-cyano-6-methyl-4-(4-methylthiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dibromo-6-methylphenyl)acetamide

2-{[5-acetyl-3-cyano-6-methyl-4-(4-methylthiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dibromo-6-methylphenyl)acetamide

Cat. No.: B11508836
M. Wt: 595.4 g/mol
InChI Key: AURBMTCBHXKMHL-UHFFFAOYSA-N
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Description

2-{[5-acetyl-3-cyano-6-methyl-4-(4-methylthiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dibromo-6-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydropyridine ring, a thiophene moiety, and a dibromo-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-acetyl-3-cyano-6-methyl-4-(4-methylthiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dibromo-6-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated dihydropyridine intermediate.

    Attachment of the Acetamide Group: The final step involves the nucleophilic substitution reaction where the sulfanyl group of the dihydropyridine intermediate reacts with an acetamide derivative, forming the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its dihydropyridine and thiophene moieties, which are common in many bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where dihydropyridine derivatives are known to be effective, such as hypertension.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as ion channels or enzymes. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which share the thiophene moiety.

Uniqueness

What sets 2-{[5-acetyl-3-cyano-6-methyl-4-(4-methylthiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dibromo-6-methylphenyl)acetamide apart is its combination of a dihydropyridine ring with a thiophene moiety and a dibromo-substituted phenyl group. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21Br2N3O2S2

Molecular Weight

595.4 g/mol

IUPAC Name

2-[[5-acetyl-3-cyano-6-methyl-4-(4-methylthiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide

InChI

InChI=1S/C23H21Br2N3O2S2/c1-11-5-18(31-9-11)21-16(8-26)23(27-13(3)20(21)14(4)29)32-10-19(30)28-22-12(2)6-15(24)7-17(22)25/h5-7,9,21,27H,10H2,1-4H3,(H,28,30)

InChI Key

AURBMTCBHXKMHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC(=CS3)C)C#N)Br)Br

Origin of Product

United States

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